4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-17-8-6-16(18-12)23-14-7-9-19(11-14)24(20,21)15-5-3-4-13(10-15)22-2/h3-6,8,10,14H,7,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYNMYHUNABFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Intermediate Synthesis
The pyrrolidine core is typically synthesized via cyclization reactions. A common method involves reductive amination of γ-keto esters followed by hydrogenation. For example, reacting 4-oxopyrrolidine-3-carboxylate with sodium cyanoborohydride in methanol at 0–25°C yields the pyrrolidine scaffold in ~85% purity. Alternative routes employ Grignard reagents to construct the ring system, though these methods require stringent anhydrous conditions.
Table 1: Pyrrolidine Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, 0–25°C | 78 | 85 | |
| Grignard Cyclization | RMgX, THF, –10°C to reflux | 65 | 72 |
Sulfonylation Reaction
Sulfonylation of the pyrrolidine nitrogen with 3-methoxybenzenesulfonyl chloride is conducted under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C to room temperature achieves >90% conversion. Competing side reactions, such as over-sulfonylation, are mitigated by slow reagent addition and stoichiometric control.
Table 2: Sulfonylation Optimization
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 0→25 | 4 | 92 |
| DIPEA | DMF | 25 | 6 | 88 |
| Pyridine | THF | 25 | 8 | 75 |
Post-reaction purification via silica gel chromatography (hexanes/ethyl acetate gradient) isolates the sulfonylated product.
Ether Bond Formation with Pyrimidine
The ether linkage is established using Mitsunobu conditions or nucleophilic substitution. Mitsunobu reactions employ diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple 3-hydroxypyrrolidine with 4-chloro-2-methylpyrimidine, achieving 70–80% yields. Alternatively, nucleophilic substitution using potassium carbonate in DMF at 80°C facilitates O-alkylation, though with lower regioselectivity.
Table 3: Ether Bond Formation Strategies
| Method | Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Mitsunobu | DEAD, PPh3, THF, 0°C→25°C | 78 | High |
| Nucleophilic Substitution | K2CO3, DMF, 80°C | 65 | Moderate |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for sulfonylation but complicate purification. Mixed solvent systems (DCM:MeOH 9:1) balance solubility and ease of isolation. Lower temperatures (0–5°C) improve selectivity during Mitsunobu reactions, reducing byproduct formation.
Catalytic Enhancements
Palladium-catalyzed cross-coupling, though less common for ether bonds, offers an alternative under Suzuki–Miyaura conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O). However, this method is limited by substrate compatibility and higher costs.
Comparative Analysis of Methods
Table 4: Overall Route Efficiency
| Step | Preferred Method | Total Yield (%) | Time (h) |
|---|---|---|---|
| Pyrrolidine Synthesis | Reductive Amination | 78 | 6 |
| Sulfonylation | TEA/DCM | 92 | 4 |
| Ether Formation | Mitsunobu | 78 | 12 |
The Mitsunobu route, despite longer reaction times, provides superior regioselectivity compared to nucleophilic substitution.
Challenges and Alternative Approaches
Key challenges include:
- Steric Hindrance: Bulky substituents on pyrimidine reduce ether bond formation efficiency. Using electron-deficient pyrimidines (e.g., 4-nitro derivatives) improves reactivity.
- Purification: Silica gel chromatography remains standard, but preparative HPLC (C-18 columns, NH4HCO3/MeCN gradients) enhances purity for pharmaceutical applications.
Alternative pathways explore enzymatic sulfonylation and flow chemistry for continuous production, though these remain experimental.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the methoxybenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Pyrimidine vs. Pyrazolo-Pyrimidine Derivatives :
The target compound’s pyrimidine core differs from pyrazolo[3,4-c]pyrimidine derivatives (e.g., Example 64 in ), which incorporate a fused pyrazole ring. Such modifications often enhance binding to ATP pockets in kinases due to increased planarity and π-π stacking . However, the simpler pyrimidine in the target compound may offer synthetic accessibility and flexibility in substituent placement.- Substituent Effects: The 2-methyl group on the pyrimidine contrasts with the 4-amino and fluorophenyl substituents in Example 63.
Sulfonamide vs. Ester/Ketone Functional Groups
- The 3-methoxybenzenesulfonyl group distinguishes the target compound from analogs with ester or ketone substituents (e.g., methyl 4-(...) benzoate in Example 64). Sulfonamides generally improve metabolic stability and solubility compared to esters, which are prone to hydrolysis .
Pyrrolidine Linker vs. Chromenone Systems
- The pyrrolidin-3-yloxy linker in the target compound differs from the chromen-4-one scaffold in Example 64. Chromenones provide rigid, planar structures for intercalation or hydrophobic binding, whereas the pyrrolidine linker may confer conformational flexibility, enabling adaptation to diverse binding pockets .
Hypothetical Physicochemical and Pharmacological Profiles
Based on structural analogs, the following table summarizes inferred properties:
Research Implications and Limitations
The absence of direct data for this compound necessitates cautious extrapolation from structural analogs. Key research priorities include:
- Synthetic Optimization : Leveraging the sulfonamide’s stability for prolonged half-life.
- Kinase Screening : Testing against kinase panels to validate binding hypotheses.
- Comparative ADMET Studies : Contrasting solubility and metabolism with pyrazolo-pyrimidine derivatives .
Biological Activity
4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a unique structure with a pyrrolidine ring and a methoxybenzenesulfonyl group attached to a methylpyrimidine moiety. This structural configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various signaling pathways, influencing cellular processes such as inflammation and cell proliferation.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated significant cytotoxicity against human cancer cells, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit the activity of lipoxygenases (LOXs), enzymes implicated in inflammatory responses. Inhibition of LOXs can lead to reduced synthesis of pro-inflammatory mediators, making this compound a candidate for further development in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of pyrimidines, including this compound. The results indicated that modifications to the methoxy group significantly enhanced cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of this compound resulted in a marked reduction in edema and inflammatory cytokine levels, demonstrating its therapeutic potential for inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyrrolidine moiety may undergo sulfonylation using 3-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., dry acetonitrile or dichloromethane). Subsequent functionalization of the pyrrolidin-3-yloxy group with a pyrimidine derivative typically involves alkylation or Mitsunobu reactions. Purification often employs recrystallization from polar solvents like acetonitrile, as demonstrated in analogous syntheses of sulfonylated heterocycles .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹, methoxy C-O stretches ~1250 cm⁻¹) .
- ¹H NMR : Resolves aromatic protons (pyrimidine and methoxybenzene rings), pyrrolidine protons, and methyl groups. Coupling patterns distinguish stereochemistry in the pyrrolidine ring .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for sulfonylated intermediates .
Q. What purification strategies are effective for isolating the final compound?
- Methodological Answer : Recrystallization using acetonitrile or ethanol is standard due to the compound’s moderate polarity. For impure batches, column chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 30–70%) can resolve sulfonylation byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step of the pyrrolidine intermediate?
- Methodological Answer :
- Solvent Selection : Anhydrous solvents (e.g., dry acetonitrile) minimize hydrolysis of the sulfonyl chloride .
- Temperature Control : Reactions at 0–5°C reduce side reactions, followed by gradual warming to room temperature.
- Stoichiometry : A 10–20% excess of 3-methoxybenzenesulfonyl chloride ensures complete conversion of the pyrrolidine intermediate. Monitor progress via TLC (silica gel, UV detection) .
Q. How should researchers address contradictory NMR data during structural elucidation?
- Methodological Answer :
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift pyrrolidine NH or OH signals .
- Dynamic Processes : Variable-temperature NMR can resolve broadening caused by conformational flexibility in the pyrrolidine ring.
- 2D Techniques : Use HSQC or NOESY to assign overlapping signals (e.g., aromatic vs. methoxy protons) .
Q. What experimental factors influence the stability of the methoxybenzenesulfonyl group during synthesis?
- Methodological Answer :
- pH Sensitivity : Avoid strongly basic conditions (e.g., NaOH), which may cleave the sulfonyl group. Use mild bases like triethylamine for neutralization .
- Light and Moisture : Store intermediates under inert atmosphere (N₂/Ar) and protect from light to prevent sulfonate degradation .
Q. How can researchers mitigate hazards associated with reactive intermediates in the synthesis?
- Methodological Answer :
- Safety Protocols : Use fume hoods for handling sulfonyl chlorides and alkyl halides. Implement quenching steps (e.g., ice-cold water for excess sulfonyl chloride) .
- Waste Management : Neutralize acidic/basic waste streams before disposal, adhering to institutional guidelines for sulfonate-containing compounds .
Data Analysis & Optimization
Q. What strategies resolve low yields in the final coupling step between pyrrolidine and pyrimidine moieties?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions.
- Microwave Assistance : Reduce reaction time and improve regioselectivity via microwave irradiation (e.g., 100°C, 30 min) .
Q. How do substituents on the pyrimidine ring affect the compound’s physicochemical properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
